Methyl lucidenate A

Description

Structure

3D Structure

Properties

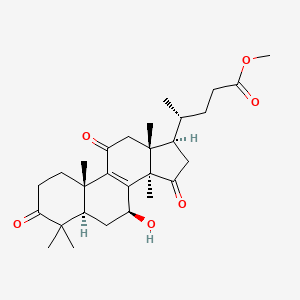

Molecular Formula |

C28H40O6 |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

methyl (4R)-4-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C28H40O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-17,19,29H,8-14H2,1-7H3/t15-,16-,17+,19+,26+,27-,28+/m1/s1 |

InChI Key |

AVSUQFFHBSVWRI-NZXXOGSYSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Methyl Lucidenate A: A Technical Guide to its Discovery, Isolation, and Characterization from Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lucidenate A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. Detailed experimental protocols for its extraction and purification are outlined, supported by tabulated quantitative data from spectroscopic analyses. Furthermore, this document includes visualizations of the experimental workflow to aid in the replication of these methods. While research into the specific molecular mechanisms of this compound is ongoing, this guide also touches upon the broader context of the biological activities of related triterpenoids from Ganoderma lucidum.

Discovery and Initial Identification

This compound is one of many bioactive triterpenoids that have been isolated from the fruiting bodies of Ganoderma lucidum, a fungus with a long history of use in traditional medicine.[1][2][3] The initial identification and structural elucidation of this compound and its related compounds were reported in seminal studies focusing on the chemical constituents of this mushroom.[4] Subsequent research has further confirmed its presence and structure through various spectroscopic and chromatographic methods.[5] These studies have established this compound as a known constituent of the ethyl acetate soluble fraction of Ganoderma lucidum extracts.[5]

Experimental Protocols: Isolation and Purification

The isolation of this compound from Ganoderma lucidum is a multi-step process involving extraction, solvent partitioning, and sequential chromatographic separations. The following protocols are synthesized from published methodologies.[5]

Extraction of Total Triterpenoids

-

Preparation of Material : Air-dried and powdered fruiting bodies of Ganoderma lucidum are used as the starting material.

-

Solvent Extraction : The powdered mushroom is extracted exhaustively with methanol or 95% ethanol at room temperature. This process is typically repeated multiple times to ensure a high yield of crude extract.

-

Concentration : The combined alcoholic extracts are concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

-

Suspension : The crude extract is suspended in water.

-

Fractionation : The aqueous suspension is then partitioned successively with solvents of increasing polarity. A common solvent used for the isolation of triterpenoids is ethyl acetate.

-

Collection : The ethyl acetate fraction, which is rich in triterpenoids including this compound, is collected and concentrated in vacuo.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.

-

Silica Gel Column Chromatography :

-

Stationary Phase : Silica gel (e.g., 200-300 mesh).

-

Mobile Phase : A gradient of chloroform and methanol is typically used. The polarity is gradually increased by increasing the percentage of methanol.

-

Fraction Collection : Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors to this compound are pooled.

-

-

Octadecylsilyl (ODS) Column Chromatography :

-

Stationary Phase : ODS silica gel.

-

Mobile Phase : A gradient of methanol and water is commonly employed, with an increasing concentration of methanol.

-

Fraction Collection : Fractions are again collected and analyzed to identify those containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (PHPLC) :

-

Column : A preparative C18 column is typically used.

-

Mobile Phase : An isocratic or gradient system of methanol and water, or acetonitrile and water, is used for final purification.

-

Detection : UV detection is used to monitor the elution of compounds.

-

Isolation : The peak corresponding to this compound is collected to yield the purified compound.

-

Structural Elucidation and Data Presentation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Spectroscopic Data

Table 1: Physicochemical and Spectrometric Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀O₆ | [3] |

| Molecular Weight | 472.61 g/mol | [3] |

| CAS Number | 105742-79-8 | [3] |

| Appearance | White amorphous powder | [4] |

Table 2: Putative ¹H and ¹³C NMR Spectral Data for this compound

(Note: The following data are illustrative and based on the analysis of closely related Ganoderma triterpenoids. Definitive assignments should be confirmed with original spectral data.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | ~35.0 | |

| 2 | ~30.0 | |

| 3 | ~215.0 | |

| 4 | ~47.0 | |

| 5 | ~50.0 | |

| 6 | ~25.0 | |

| 7 | ~70.0 | |

| 8 | ~140.0 | |

| 9 | ~145.0 | |

| 10 | ~40.0 | |

| 11 | ~200.0 | |

| 12 | ~45.0 | |

| 13 | ~50.0 | |

| 14 | ~55.0 | |

| 15 | ~210.0 | |

| 16 | ~40.0 | |

| 17 | ~50.0 | |

| 18 | ~15.0 | |

| 19 | ~20.0 | |

| 20 | ~35.0 | |

| 21 | ~18.0 | |

| 22 | ~30.0 | |

| 23 | ~30.0 | |

| 24 | ~175.0 | |

| 28 | ~25.0 | |

| 29 | ~20.0 | |

| 30 | ~20.0 | |

| OCH₃ | ~51.0 | ~3.6 (s) |

Biological Activity and Signaling Pathways

Research into the specific biological activities and signaling pathways of this compound is still in its early stages. However, studies on the broader class of triterpenoids from Ganoderma lucidum, including various lucidenic acids and their methyl esters, have demonstrated a range of potential therapeutic effects.

Many triterpenoids isolated from Ganoderma lucidum have been shown to possess potent inhibitory effects on the induction of the Epstein-Barr virus early antigen (EBV-EA).[2] This activity is often used as a primary screen for potential antitumor-promoting agents.

While a specific signaling pathway for this compound has not been fully elucidated, research on the closely related lucidenic acid B has shown that it can inhibit the invasion of human hepatoma cells. This anti-invasive effect is mediated through the inactivation of the MAPK/ERK signal transduction pathway, leading to a reduction in the binding activities of the transcription factors NF-κB and AP-1.[6] It is plausible that this compound may exert its biological effects through similar or related pathways.

Conclusion and Future Directions

This compound is a notable triterpenoid constituent of Ganoderma lucidum that can be isolated and purified through a systematic process of extraction and chromatography. While its structure has been established, a comprehensive public repository of its detailed spectroscopic data would be beneficial for the research community. The biological activities of this compound are still under investigation, but preliminary data from related compounds suggest that it may have potential as a modulator of key signaling pathways involved in cellular processes. Further research is warranted to fully elucidate the molecular mechanisms of action of this compound and to explore its therapeutic potential in various disease models. This will be crucial for drug development professionals looking to leverage the rich chemical diversity of natural products from medicinal mushrooms like Ganoderma lucidum.

References

- 1. Methyl lucidone inhibits airway inflammatory response by reducing TAK1 activity in human bronchial epithelial NCI–H292 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Triterpenes from the Spores of Ganoderma lucidum and Their Inhibitory Activity against HIV-1 Protease [jstage.jst.go.jp]

- 4. Natural Bio-Compounds from Ganoderma lucidum and Their Beneficial Biological Actions for Anticancer Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reishi mushroom - MEpedia [me-pedia.org]

- 6. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl lucidenate A" basic physicochemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lucidenate A is a triterpenoid compound isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum.[1][2] This guide provides an in-depth overview of its core physicochemical properties, methodologies for their determination, and insights into its biological activities. The information is presented to support research and development efforts in pharmacology and medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.

| Property | Value | Source |

| Molecular Formula | C28H40O6 | [1][2] |

| Molecular Weight | 472.6 g/mol | [1] |

| Physical Description | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| SMILES | C[C@]12C3=C(C(C[C@@]1(--INVALID-LINK--([H])--INVALID-LINK--CCC(OC)=O)C)=O)[C@@]4(--INVALID-LINK--([H])C[C@@H]3O)C | [2] |

| CAS Number | 105742-79-8 | [1][2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of triterpenoids like this compound are outlined below.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high accuracy using a capillary tube method, often employing a Mel-Temp apparatus or a Thiele tube.[3][4][5]

Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[6] The tube is then tapped gently to ensure the sample is compact.

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample aligns with the thermometer bulb. The assembly is then immersed in a high-boiling point oil (e.g., mineral oil) within the Thiele tube.[6][7]

-

-

Heating: The sample is heated gradually. An initial rapid heating can be used to determine an approximate melting range. For an accurate measurement, the heating rate should be slowed to 1-2°C per minute as the approximate melting point is approached.[4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle liquefies is recorded as the end of the melting range. A sharp melting range (0.5-1°C) is indicative of a pure compound.[3]

Boiling Point Determination (Thiele Tube Method)

For non-volatile solids like this compound, boiling point determination is not standard. However, should a derivative or related liquid compound be studied, the following micro-method is suitable.

Protocol:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube filled with a suitable heating oil.[7]

-

Heating and Observation: The apparatus is heated until a steady stream of bubbles emerges from the inverted capillary. The heat is then removed, and the liquid is allowed to cool.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH. For complex molecules like triterpenoids, several methods can be employed.

Spectrophotometric Method:

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound in a suitable solvent is also prepared.

-

Measurement: The UV-Vis absorbance spectrum of this compound is recorded in each buffer solution.

-

Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the molecule have different absorbances is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa is determined from the inflection point.[8]

Computational Method:

-

Structure Optimization: The 3D structure of this compound and its conjugate base are optimized using density functional theory (DFT) calculations (e.g., with the B3LYP functional and a suitable basis set like 6-311+G(d,p)).[9]

-

Thermodynamic Cycle: The pKa is calculated using a thermodynamic cycle that relates the gas-phase acidities to the solution-phase pKa.[9] This involves calculating the Gibbs free energies of the relevant species in both the gas and solution phases.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, notably a potent inhibitory effect on the induction of the Epstein-Barr virus (EBV) early antigen (EA).[10][11] The induction of the EBV lytic cycle can be triggered by various agents, including the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA), which is known to activate protein kinase C (PKC).[12]

The diagram below illustrates a generalized workflow for the induction of EBV-EA and the proposed point of inhibition by this compound.

Caption: Workflow of EBV-EA induction and inhibition.

The following diagram illustrates a logical relationship concerning the biological investigation of this compound.

Caption: Logical relationships of this compound.

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant biological activity. This guide provides a foundational resource for researchers engaged in the study and development of this compound. The detailed experimental protocols offer practical guidance for its characterization, while the elucidated biological context paves the way for further investigation into its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Triterpenoids from Ganoderma lucidum inhibit the activation of EBV antigens as telomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. employees.oneonta.edu [employees.oneonta.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | CAS:105742-79-8 | Manufacturer ChemFaces [chemfaces.com]

- 11. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induction of epstein-barr virus (EBV) lytic cycle in vitro causes lipid peroxidation, protein oxidation and DNA damage in lymphoblastoid B cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Bioactive Molecule: A Technical Guide to the Biosynthesis of Methyl Lucidenate A in Ganoderma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderma, a genus of polypore mushrooms, is a prolific source of structurally diverse and pharmacologically active triterpenoids, including Methyl lucidenate A. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, a methylated derivative of lucidenic acid A, within Ganoderma. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document synthesizes the current understanding of triterpenoid biosynthesis in Ganoderma to present a putative pathway. We delve into the foundational mevalonate pathway, the critical role of cytochrome P450 monooxygenases in scaffold modification, and the final methylation step. This guide also compiles relevant quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the biosynthetic and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to Ganoderma Triterpenoids

The fruiting bodies, mycelia, and spores of Ganoderma species, most notably Ganoderma lucidum, are rich sources of over 300 distinct triterpenoids. These compounds are primarily lanostane-type triterpenoids, characterized by a tetracyclic scaffold derived from the precursor lanosterol. The extensive structural diversity arises from a series of oxidative modifications, including hydroxylations, carboxylations, and acetylations, primarily catalyzed by cytochrome P450 enzymes.

This compound is a specific triterpenoid isolated from the mycelia of G. lucidum. Its structure suggests a biosynthetic origin from lucidenic acid A through a methylation reaction. Understanding the intricate biosynthetic machinery responsible for producing this compound is paramount for its sustainable production through metabolic engineering and for the discovery of novel enzymatic tools for synthetic biology.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages: the formation of the lanosterol backbone via the mevalonate pathway, the oxidative modifications of lanosterol to form lucidenic acid A, and the final methylation of lucidenic acid A.

Stage 1: The Mevalonate (MVA) Pathway and Lanosterol Formation

The journey begins with the universal precursor for isoprenoids, acetyl-CoA. Through the mevalonate (MVA) pathway, acetyl-CoA is converted in a series of enzymatic steps to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are then sequentially condensed to form farnesyl pyrophosphate (FPP), which is subsequently dimerized to form squalene. Squalene is then epoxidized to 2,3-oxidosqualene, the linear precursor that undergoes a remarkable cyclization reaction catalyzed by lanosterol synthase (LS) to yield the foundational tetracyclic triterpenoid, lanosterol.[1][2] Overexpression of key enzymes in this pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LS), has been shown to enhance the production of ganoderic acids, a closely related class of triterpenoids.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Triterpenes and meroterpenes from Ganoderma lucidum with inhibitory activity against HMGs reductase, aldose reductase and α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-level heterologous expression of fungal cytochrome P450s in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Lucidenate A: A Comprehensive Technical Guide to its Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lucidenate A is a naturally occurring triterpenoid isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum.[1] As a member of the highly oxygenated lanostane-type triterpenoids, this compound, alongside other lucidenic acids and their derivatives, has garnered significant interest within the scientific community. These compounds are recognized for their diverse and potent biological activities, including potential antiviral and cytotoxic effects.[1][2] This technical guide provides a detailed overview of the structural elucidation and characterization of this compound, compiling available spectroscopic data, outlining experimental methodologies, and exploring its biological context.

Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete dataset from a single primary source is not publicly available, the following tables summarize the expected and reported spectroscopic characteristics for this class of compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₀O₆ | [3] |

| Molecular Weight | 472.61 g/mol | [3] |

| CAS Number | 105742-79-8 | [3] |

Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectral Data

| Position | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) & Multiplicity |

| 1 | 30-40 | 1.5-2.5 (m) |

| 2 | 30-40 | 1.5-2.5 (m) |

| 3 | ~215 (C=O) | - |

| 4 | 40-50 | - |

| 5 | 50-60 | 1.0-1.5 (m) |

| ... | ... | ... |

| 28 (OCH₃) | ~51 | ~3.6 (s) |

Table 2: Mass Spectrometry Data

Note: Detailed fragmentation data from Electron Ionization Mass Spectrometry (EI-MS) for this compound is not specified in available public literature. The table below outlines the expected key mass-to-charge ratios (m/z) based on its molecular weight and common fragmentation patterns of triterpenoids.

| m/z | Interpretation |

| 472 | [M]⁺ (Molecular Ion) |

| 457 | [M - CH₃]⁺ |

| 441 | [M - OCH₃]⁺ |

| 413 | [M - COOCH₃]⁺ |

| ... | Further fragmentation of the lanostane skeleton |

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification

The general workflow for isolating this compound from Ganoderma lucidum is as follows:

A detailed protocol typically involves:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a suitable organic solvent such as ethanol or ethyl acetate.

-

Fractionation: The resulting crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate fractions based on polarity.

-

Purification: The fractions containing this compound are further purified using octadecylsilyl (ODS) column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., CDCl₃). Structural assignments are made using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula. Electron ionization (EI) or electrospray ionization (ESI) techniques are employed to generate mass spectra and study fragmentation patterns.

Biological Activity and Potential Mechanism of Action

This compound, along with other triterpenoids from Ganoderma lucidum, has been shown to exhibit inhibitory effects on the induction of the Epstein-Barr virus (EBV) early antigen (EA).[2][4] The induction of the EBV lytic cycle is a complex process that can be triggered by various stimuli, including phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA). While the precise mechanism of inhibition by this compound is not fully elucidated, it is hypothesized to interfere with signaling pathways that are crucial for EBV reactivation.

Several signaling cascades, including the NF-κB and MAPK/ERK pathways, are known to be involved in the switch from latent to lytic EBV infection. It is plausible that triterpenoids like this compound may exert their inhibitory effects by modulating key components of these pathways.

Conclusion

This compound is a significant bioactive triterpenoid from Ganoderma lucidum. Its structural elucidation has been accomplished through extensive spectroscopic analysis. While the precise quantitative NMR and MS data from primary literature are not widely disseminated, the general structural features and physicochemical properties are well-established. The compound's notable inhibitory activity against EBV early antigen induction highlights its potential as a lead for antiviral drug development. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in greater detail.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 3. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Methyl Lucidenate A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lucidenate A, a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the lucidenic acid family, this compound is part of a class of molecules known for a wide array of biological activities. This technical guide provides a comprehensive review of the current state of research on the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While direct quantitative data for this compound is available for some activities, in other cases, data from closely related compounds are presented to provide a broader context for its potential efficacy.

Anti-Viral Activity: Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Induction

The most prominently reported biological activity of this compound is its potent inhibition of the Epstein-Barr virus (EBV) early antigen (EA) induction. EBV, a human herpesvirus, is associated with various malignancies, and the inhibition of its lytic cycle is a key strategy in antiviral drug discovery.

Quantitative Data

This compound has demonstrated significant inhibitory effects on the induction of EBV-EA in Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV.

| Compound | Assay | Cell Line | Inducer | Concentration | Inhibition (%) | Reference |

| This compound | EBV-EA Induction | Raji | 12-O-Tetradecanoylphorbol-13-acetate (TPA) | 1 x 10³ mol ratio/TPA | 96-100 | [1][2] |

Experimental Protocol: Inhibition of EBV-EA Induction

The following protocol outlines the key steps in the EBV-EA induction assay used to evaluate the anti-viral activity of compounds like this compound.

Objective: To determine the inhibitory effect of a test compound on the TPA-induced expression of Epstein-Barr virus early antigen (EBV-EA) in Raji cells.

Materials:

-

Raji cells (latently infected with EBV)

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

12-O-Tetradecanoylphorbol-13-acetate (TPA)

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Acetone or methanol for cell fixation

-

Human serum containing high-titer antibodies to EBV-EA (as primary antibody)

-

Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG (as secondary antibody)

-

Glycerol-PBS mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture Raji cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Assay Setup: Seed Raji cells at a density of 1 x 10⁶ cells/mL in a 24-well plate.

-

Treatment: Add TPA (e.g., at a final concentration of 32 nM) to induce the EBV lytic cycle. Concurrently, add the test compound (this compound) at various concentrations. Include a solvent control (e.g., DMSO).

-

Incubation: Incubate the cells for 48 hours at 37°C.

-

Cell Smear Preparation: After incubation, wash the cells with PBS and prepare cell smears on glass slides.

-

Fixation: Air-dry the smears and fix the cells with cold acetone or methanol for 10 minutes.

-

Immunofluorescence Staining:

-

Wash the fixed cells with PBS.

-

Incubate the smears with human serum containing anti-EBV-EA antibodies for 1 hour at 37°C.

-

Wash three times with PBS.

-

Incubate with FITC-conjugated anti-human IgG for 1 hour at 37°C in the dark.

-

Wash three times with PBS.

-

-

Mounting and Visualization: Mount the slides with glycerol-PBS medium and observe under a fluorescence microscope.

-

Quantification: Count the number of EA-positive cells (displaying green fluorescence) and the total number of cells in at least 500 cells per sample. The percentage of EA-positive cells is calculated.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (% EA-positive cells in treated sample / % EA-positive cells in control)] x 100

Experimental Workflow Diagram

Anti-Inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of this compound is limited in the currently available literature, triterpenoids from Ganoderma lucidum are well-documented for their anti-inflammatory properties. These effects are often evaluated by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data for Related Compounds

The following table summarizes the anti-inflammatory activity of lucidenic acids, which are structurally similar to this compound.

| Compound | Assay | Cell Line | Inhibitory Concentration (IC₅₀) | Reference |

| Lucidenic acid A | Inhibition of protein denaturation | - | 13 µg/mL | [3] |

| Lucidenic acid R | Nitric oxide production inhibition | RAW 264.7 | 20% inhibition | [3] |

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

Objective: To determine the inhibitory effect of a test compound on LPS-induced nitric oxide production in RAW 264.7 cells.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound (this compound). Incubate for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Assay:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Calculation of Inhibition: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

Signaling Pathway: Potential Inhibition of the NF-κB Pathway

The anti-inflammatory effects of many natural compounds, including triterpenoids, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound is pending, a related compound, Methyl lucidone, has been shown to inhibit the activation of NF-κB.[4] LPS stimulation of macrophages activates Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the phosphorylation and degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. This compound may potentially interfere with this pathway, leading to a reduction in iNOS expression and subsequent NO production.

Cytotoxic Activity

Triterpenoids from Ganoderma lucidum have been extensively studied for their cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound are not widely reported, data from a closely related compound, ethyl lucidenate A, provide an indication of its potential anti-proliferative activity.

Quantitative Data for a Related Compound

| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |

| Ethyl lucidenate A | HL-60 (Human promyelocytic leukemia) | MTT | 25.98 | [3] |

| Ethyl lucidenate A | CA46 (Burkitt's lymphoma) | MTT | 20.42 | [3] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines and to calculate its IC₅₀ value.

Materials:

-

Cancer cell lines (e.g., HL-60, CA46)

-

Appropriate cell culture medium with FBS and antibiotics

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (this compound) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Potential Involvement of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers. A related compound, Methyl lucidone, has been shown to induce apoptosis and G2/M phase cell cycle arrest in ovarian cancer cells by suppressing the PI3K/Akt pathway.[5] It is plausible that this compound may exert its cytotoxic effects through a similar mechanism, leading to the downregulation of anti-apoptotic proteins and the arrest of the cell cycle.

Enzyme Inhibition

Triterpenoids from Ganoderma lucidum have been reported to inhibit various enzymes. While specific data for this compound is emerging, related methyl lucidenates have shown inhibitory activity against enzymes like tyrosinase and acetylcholinesterase.

Quantitative Data for Related Compounds

| Compound | Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

| Methyl lucidenate F | Tyrosinase | 32.23 µM | [5] |

| Methyl lucidenate E2 | Acetylcholinesterase | 17.14 ± 2.88 μM | [3] |

Conclusion and Future Directions

This compound, a triterpenoid from Ganoderma lucidum, exhibits a range of promising biological activities. Its potent inhibition of EBV-EA induction highlights its potential as an antiviral agent. While direct quantitative data for its anti-inflammatory and cytotoxic effects are still limited, the activities of closely related compounds suggest that this compound likely shares these properties, potentially through the modulation of key signaling pathways such as NF-κB and PI3K/Akt.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

-

Quantitative Bioactivity Studies: Comprehensive dose-response studies are needed to determine the IC₅₀ values of this compound in a variety of cancer cell lines and inflammatory models.

-

Mechanism of Action: In-depth investigations are required to confirm the direct effects of this compound on signaling pathways like NF-κB and PI3K/Akt and to identify its specific molecular targets.

-

In Vivo Efficacy: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound for its various reported biological activities.

The continued exploration of this compound holds significant promise for the development of novel therapeutic agents for the treatment of viral infections, inflammatory diseases, and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Methyl lucidone inhibits airway inflammatory response by reducing TAK1 activity in human bronchial epithelial NCI–H292 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl lucidone induces apoptosis and G2/M phase arrest via the PI3K/Akt/NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Lucidenate A: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lucidenate A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a molecule of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in cancer cells. While direct and extensive research on this compound is still developing, this document synthesizes the available data and extrapolates potential mechanisms based on studies of closely related lucidenic acids and other triterpenoids from Ganoderma lucidum. This guide covers its cytotoxic effects, potential signaling pathway modulation, and provides standardized experimental protocols for its investigation.

Introduction

Ganoderma lucidum, a well-known traditional medicine, is a rich source of bioactive compounds, with triterpenoids being one of the most significant classes demonstrating anti-cancer properties.[1][2][3] this compound belongs to the lucidenic acid family of these triterpenoids.[4] This guide aims to provide a detailed technical resource for researchers exploring the therapeutic potential of this compound.

Cytotoxicity of this compound

This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 25.98 | [4] |

| CA46 | Burkitt's Lymphoma | 20.42 | [4] |

Putative Mechanisms of Action

The precise molecular mechanisms underlying the anti-cancer activity of this compound are not yet fully elucidated. However, based on the broader family of lucidenic acids and other Ganoderma triterpenoids, several key signaling pathways are likely implicated.

Induction of Apoptosis

While direct evidence for this compound-induced apoptosis is pending, related compounds like lucidenic acid B have been shown to induce apoptosis through a mitochondria-mediated pathway, involving the activation of caspase-9 and caspase-3, leading to PARP cleavage.[1] It is plausible that this compound shares a similar mechanism.

Cell Cycle Arrest

Studies on lucidenic acids suggest a role in cell cycle regulation. Specifically, some lucidenic acids have been shown to cause G1 phase cell cycle arrest.[1][2] This suggests that this compound may exert its anti-proliferative effects by interfering with the cell cycle machinery.

Modulation of Signaling Pathways

Several key signaling pathways frequently dysregulated in cancer are potential targets of this compound and its related compounds.

-

PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a critical regulator of cell survival, proliferation, and growth. Some evidence suggests that triterpenoids from Ganoderma lucidum can inhibit this pathway, leading to downstream effects on cell survival and apoptosis.[5]

-

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Lucidenic acid B has been shown to suppress NF-κB activity by inhibiting IκBα protein activation.[1]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another key regulator of cell proliferation and survival. Lucidenic acids have been reported to inactivate this pathway, contributing to their anti-invasive effects.[1]

Proposed Signaling Pathway of this compound and Related Compounds in Cancer Cells

The following diagram illustrates the potential signaling pathways targeted by this compound and its closely related lucidenic acids in cancer cells, based on current literature.

Caption: Putative signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-cancer properties of this compound.

Cell Culture

-

Cell Lines: Select appropriate human cancer cell lines (e.g., HL-60, CA46, and others as needed).

-

Culture Medium: Use the recommended medium for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis.

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis (PI Staining)

This assay determines the effect of this compound on cell cycle distribution.

-

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

This technique is used to detect changes in the expression of proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax, Cyclin D1, etc.) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Caption: General workflow for Western blot analysis.

Conclusion and Future Directions

This compound demonstrates clear cytotoxic effects against cancer cells. While its precise mechanism of action is an active area of investigation, current evidence strongly suggests its involvement in the induction of apoptosis, cell cycle arrest, and the modulation of key cancer-related signaling pathways such as PI3K/Akt and NF-κB. Further research is warranted to fully delineate its molecular targets and to evaluate its therapeutic potential in preclinical and clinical settings. The experimental protocols provided in this guide offer a standardized framework for future investigations into this promising anti-cancer agent.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CAS:105742-79-8 | Manufacturer ChemFaces [chemfaces.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

Pharmacological profile of "Methyl lucidenate A"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lucidenate A is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from G. lucidum, including the lucidenic acid family to which this compound belongs, have garnered significant interest for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound, with a focus on its anti-viral effects and the putative signaling pathways involved in the bioactivity of related compounds. The information is presented to support further research and drug development efforts.

Pharmacological Activities

The primary and most direct pharmacological activity reported for this compound is its anti-viral property, specifically the inhibition of the Epstein-Barr virus (EBV) lytic cycle.[1][2][3] While other activities such as anti-inflammatory and immunomodulatory effects are attributed to the broader class of lucidenic acids, direct evidence for these effects for this compound is not extensively documented in the current literature.

Anti-Viral Activity

This compound has demonstrated potent inhibitory effects on the induction of the Epstein-Barr virus early antigen (EBV-EA).[1][4] EBV is a human herpesvirus associated with several malignancies, and the inhibition of its lytic cycle is a key strategy for anti-viral and anti-tumor therapies.

Quantitative Data

| Compound | Activity | Assay | Result | Reference |

| This compound | Inhibition of EBV-EA induction | Raji cell assay with TPA induction | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [4][5] |

Note: A specific IC50 value for the anti-viral activity of this compound is not currently available in the reviewed literature.

Experimental Protocols

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay

This assay is a primary screening method to evaluate the potential of compounds to inhibit the lytic replication of EBV, which is often used as a proxy for anti-tumor promoting activity.

1. Cell Line and Culture:

-

Cell Line: Raji cells, an EBV genome-positive human Burkitt's lymphoma cell line, are used.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Induction of EBV Lytic Cycle:

-

Raji cells are seeded at a specific density (e.g., 1 x 10^6 cells/mL).

-

The lytic cycle is induced by treating the cells with a stimulating agent, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), at a concentration of 32 pmol.

3. Compound Treatment:

-

Cells are simultaneously treated with varying concentrations of the test compound (e.g., this compound). A solvent control (e.g., DMSO) is also included.

4. Incubation:

-

The treated cells are incubated for a specific period, typically 48 hours, to allow for the expression of early antigens.

5. Immunofluorescence Staining:

-

After incubation, the cells are harvested, washed with phosphate-buffered saline (PBS), and fixed on slides.

-

The expression of EBV-EA is detected using indirect immunofluorescence. This involves probing with specific primary antibodies against the EA-D complex, followed by a fluorescently labeled secondary antibody.

6. Quantification:

-

The percentage of cells expressing EBV-EA is determined by counting at least 500 cells under a fluorescence microscope.

-

The inhibitory effect of the compound is calculated by comparing the percentage of EA-positive cells in the treated groups to the control group.

Putative Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, studies on closely related lucidenic acids, such as lucidenic acid B, suggest the involvement of the NF-κB and MAPK signaling pathways in their pharmacological effects.[1][2][6] These pathways are critical regulators of inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. It is hypothesized that lucidenic acid compounds may exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. The anti-invasive effects of lucidenic acid B have been linked to the suppression of the MAPK/ERK1/2 signaling pathway.[1][6]

Caption: Hypothesized Inhibition of the MAPK/ERK Signaling Pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and characterization of the anti-viral activity of a compound like this compound.

Caption: General Experimental Workflow for Anti-Viral Activity Assessment.

Conclusion and Future Directions

This compound, a triterpenoid from Ganoderma lucidum, demonstrates significant anti-viral activity through the inhibition of Epstein-Barr virus early antigen induction. While quantitative data is still emerging, the potent inhibitory effect suggests its potential as a lead compound for further investigation. The likely involvement of the NF-κB and MAPK signaling pathways, as inferred from studies on structurally related lucidenic acids, provides a foundation for more detailed mechanistic studies.

Future research should focus on:

-

Determining the precise IC50 value of this compound in the EBV-EA induction assay.

-

Conducting direct experimental validation of the effects of this compound on the NF-κB and MAPK signaling pathways.

-

Expanding the pharmacological profiling to investigate other potential activities, such as anti-inflammatory, neuroprotective, and anti-hyperlipidemic effects, which have been observed in related compounds.

-

In vivo studies to assess the efficacy and safety of this compound in relevant animal models.

A deeper understanding of the pharmacological profile and mechanism of action of this compound will be crucial for its potential development as a therapeutic agent.

References

- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Pharmacological Effects of Lucidenic Acids | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:105742-79-8 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Navigating the Uncharted Territory of Methyl Lucidenate A: A Technical Guide to Bioavailability and Pharmacokinetic Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl lucidenate A, a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-viral properties. Despite its therapeutic potential, a critical knowledge gap exists regarding its bioavailability and pharmacokinetic profile. This technical guide provides a comprehensive framework for researchers and drug development professionals to address this gap. In the absence of published in vivo data for this compound, this document outlines proposed experimental protocols for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and in vivo pharmacokinetic studies. Furthermore, it details appropriate analytical methodologies and visualizes the proposed workflows using Graphviz diagrams, offering a roadmap for future investigations essential for the clinical translation of this promising natural product.

Introduction: The Promise and Challenge of this compound

Ganoderma lucidum, commonly known as Reishi or Lingzhi, has a long history of use in traditional medicine. Modern research has identified a plethora of bioactive compounds within this fungus, with triterpenoids like the lucidenic acids and their derivatives being of particular interest. This compound is one such compound, isolated from the fruiting body of Ganoderma lucidum.[1][2] While in vitro studies have demonstrated its potential in various therapeutic areas, the progression towards clinical application is hampered by the lack of data on how the human body absorbs, distributes, metabolizes, and excretes this compound.

Pharmacokinetic studies are crucial for determining the dosing regimens and predicting the efficacy and potential toxicity of a drug candidate. For natural products, especially those with complex structures like triterpenoids, bioavailability can be a significant hurdle. For instance, a related compound, ganoderic acid A, has been reported to have low oral bioavailability in rats. This underscores the necessity of dedicated pharmacokinetic investigations for this compound.

This guide aims to provide a structured approach for initiating and conducting these pivotal studies.

Proposed In Vitro ADME Profiling

A crucial first step in characterizing the pharmacokinetic properties of a new chemical entity is to perform a series of in vitro ADME assays. These assays provide early insights into the potential in vivo behavior of the compound and can help in the selection of candidates with favorable drug-like properties.[3][4][5]

Permeability Assessment

To predict the extent of intestinal absorption, in vitro permeability assays are employed. The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are two standard methods.

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, are seeded onto transwell inserts and cultured for 21-25 days to allow for differentiation and formation of tight junctions.

-

Assay Procedure:

-

The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

This compound (at a concentration of 10 µM) is added to the apical (A) side of the transwell, and the amount of compound that permeates to the basolateral (B) side is measured over time (e.g., at 30, 60, 90, and 120 minutes).

-

To assess active efflux, the experiment is also performed in the reverse direction (B to A).

-

Samples are collected from both compartments at each time point.

-

-

Quantification: The concentration of this compound in the collected samples is determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Table 1: Hypothetical In Vitro Permeability Data for this compound

| Assay | Parameter | Hypothetical Value | Interpretation |

| Caco-2 Permeability | Papp (A to B) (x 10⁻⁶ cm/s) | 0.5 | Low Permeability |

| Caco-2 Permeability | Papp (B to A) (x 10⁻⁶ cm/s) | 5.0 | Potential for Active Efflux |

| Caco-2 Permeability | Efflux Ratio (Papp B-A / Papp A-B) | 10 | High Efflux |

Metabolic Stability Assessment

The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily in the liver. This is a key determinant of its in vivo half-life and oral bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay

-

Incubation: this compound (1 µM) is incubated with human or rat liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Quenching: The enzymatic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Quantification: The remaining concentration of this compound at each time point is quantified by LC-MS/MS.

-

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

Table 2: Hypothetical In Vitro Metabolic Stability Data for this compound

| Assay System | Parameter | Hypothetical Value | Interpretation |

| Human Liver Microsomes | In Vitro t½ (min) | 15 | High Clearance |

| Rat Liver Microsomes | In Vitro t½ (min) | 10 | Very High Clearance |

Diagram 1: Proposed In Vitro ADME Screening Workflow

Caption: A flowchart illustrating the proposed in vitro ADME screening cascade for this compound.

Proposed In Vivo Pharmacokinetic Study

Following promising in vitro data, an in vivo pharmacokinetic study in an animal model is the next logical step. Rodents, such as Sprague-Dawley rats, are commonly used for initial pharmacokinetic evaluations.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats (n=5 per group).

-

Dosing:

-

Intravenous (IV) Group: this compound is administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

-

Oral (PO) Group: this compound is administered by oral gavage (e.g., 10 mg/kg).

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Blood samples are centrifuged to obtain plasma, which is then stored at -80°C until analysis.

-

Quantification: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t½ | Elimination half-life |

| CL | Total body clearance |

| Vd | Volume of distribution |

| F (%) | Absolute oral bioavailability |

Diagram 2: Proposed In Vivo Pharmacokinetic Study Workflow

References

- 1. Development of a novel method for triterpenoidal saponins in rat plasma by solid-phase extraction and high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. ADME Assays | Genesis Drug Discovery & Development [gd3services.com]

Methodological & Application

Application Notes and Protocols for Methyl Lucidenate A: Extraction, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lucidenate A is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, commonly known as Lingzhi or Reishi. Triterpenoids derived from this fungus are of significant interest to the scientific and pharmaceutical communities due to their wide range of potential therapeutic properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Accurate and efficient protocols for the extraction, purification, and quantification of specific triterpenoids like this compound are essential for advancing research and development in this area.

This document provides a comprehensive overview of the methodologies for isolating and purifying this compound from Ganoderma lucidum. It includes detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and potential biological pathways.

Data Presentation: Quantitative Analysis of Triterpenoid Extraction

The yield of this compound can vary depending on the strain of Ganoderma lucidum, cultivation conditions, and the extraction method employed. While specific quantitative data for this compound is not extensively reported, the following tables summarize typical yields for total triterpenoids from Ganoderma lucidum, which provides a valuable reference for extraction efficiency.

Table 1: Comparison of Extraction Methods for Total Triterpenoids from Ganoderma lucidum

| Extraction Method | Solvent | Temperature (°C) | Time | Total Triterpenoid Yield (mg/g of extract) | Reference |

| Heat Assisted Extraction (HAE) | 62.5% Ethanol | 90.0 | 78.9 min | Not explicitly stated, but optimized for yield | [1] |

| Ultrasound-Assisted Extraction (UAE) | 89.5% Ethanol | Ambient | 40 min | 435.6 ± 21.1 | [1] |

| Soxhlet Extraction | Ethanol | Boiling point | 6 h | Not explicitly stated, used as a standard for comparison | [1] |

Table 2: Optimized Extraction Yield for a Representative Triterpenoid (Ganoderic Acid H) from Ganoderma lucidum

| Extraction Method | Solvent | Temperature (°C) | Time | Ganoderic Acid H Yield (mg/g of powder) | Reference |

| Optimized Ethanol Extraction | 100% Ethanol | 60.22 | 6 h | 2.09 | [2][3] |

Experimental Protocols

The following protocols are a synthesis of methodologies reported for the isolation of triterpenoids, including methyl lucidenates, from Ganoderma lucidum.

Extraction of Total Triterpenoids

This protocol describes a general method for extracting the crude triterpenoid fraction from the fruiting bodies of Ganoderma lucidum.

Materials:

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

95% Ethanol

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Beakers and flasks

Procedure:

-

Weigh 100 g of dried, powdered Ganoderma lucidum.

-

Suspend the powder in 1 L of 95% ethanol in a large flask.

-

Macerate the mixture at room temperature for 48 hours with occasional stirring, or perform extraction using a Soxhlet apparatus for 6-8 hours.

-

Filter the mixture through a Buchner funnel to separate the extract from the solid residue.

-

Re-extract the residue two more times with fresh 95% ethanol to ensure complete extraction.

-

Combine all the ethanol extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification of this compound

This multi-step protocol is designed to isolate this compound from the crude triterpenoid extract.

Part A: Silica Gel Column Chromatography

Materials:

-

Crude triterpenoid extract

-

Silica gel (100-200 mesh)

-

Glass chromatography column

-

Solvent system: Hexane-Ethyl Acetate gradient

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing tank

-

UV lamp for visualization

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into the chromatography column.

-

Dissolve a portion of the crude extract in a minimal amount of dichloromethane or chloroform and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then carefully load the dried silica gel containing the sample onto the top of the packed column.

-

Elute the column with a gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

-

Monitor the separation by spotting fractions onto TLC plates, developing them in a suitable hexane-ethyl acetate mobile phase, and visualizing the spots under a UV lamp.

-

Combine the fractions containing compounds with a similar TLC profile to that expected for this compound.

Part B: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials:

-

Partially purified fractions from silica gel chromatography

-

Prep-HPLC system with a C18 column

-

Solvent system: Acetonitrile-Water or Methanol-Water gradient

-

UV detector

-

Fraction collector

Procedure:

-

Dissolve the combined fractions from the previous step in the initial mobile phase of the HPLC gradient.

-

Filter the sample through a 0.45 µm syringe filter.

-

Set up the Prep-HPLC system with a C18 column and a gradient elution method (e.g., starting with 50% acetonitrile in water and increasing to 100% acetonitrile over 30-40 minutes).

-

Inject the sample onto the column.

-

Monitor the elution profile at a suitable wavelength (e.g., 252 nm) and collect the peaks corresponding to this compound.

-

Combine the fractions containing the pure compound and evaporate the solvent to obtain purified this compound.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway of Ganoderma lucidum Triterpenoids

While the specific signaling cascade for this compound is still under investigation, triterpenoids from Ganoderma lucidum are known to influence various cellular pathways. The following diagram illustrates a generalized overview of potential mechanisms.

Caption: Potential signaling pathways modulated by Ganoderma lucidum triterpenoids.

References

- 1. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cell Culture Experiments with Methyl Lucidenate A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lucidenate A is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this fungus are recognized for their potential therapeutic properties, including anti-cancer activities. These activities are often attributed to their ability to induce cell cycle arrest, apoptosis, and inhibit metastasis and angiogenesis. This document provides a comprehensive guide for the in vitro experimental design of studies involving this compound, focusing on its cytotoxic and potential anti-cancer effects. While specific quantitative data for this compound is limited in publicly available literature, this guide offers detailed protocols for relevant assays and presents available data for related compounds to inform experimental design.

Data Presentation

Cytotoxicity of Ganoderma lucidum Triterpenoids

| Compound | Cell Line | IC50 (µg/mL) |

| Ethyl lucidenate A | HL-60 | 25.98[2] |

| Ethyl lucidenate A | CA46 | 20.42[2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Selected cancer cell lines (e.g., K562, HL-60, CA46, HepG2, SW480, SMMC-7221)

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute with serum-free medium to achieve a series of desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol determines the mode of cell death induced by this compound.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Cell Cycle Analysis

This protocol investigates the effect of this compound on cell cycle progression.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

-